Product packaging for 2,2-Diphenylethanesulfonyl chloride(Cat. No.:CAS No. 71351-01-4)

2,2-Diphenylethanesulfonyl chloride

Cat. No.: B1364742
CAS No.: 71351-01-4
M. Wt: 280.8 g/mol
InChI Key: DYESDWUOAPVIIV-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Sulfonyl Halides

Organosulfur compounds, a class of organic molecules containing sulfur, are integral to numerous areas of chemistry and biology. wikipedia.org They are found in essential amino acids like cysteine and methionine, as well as in life-saving antibiotics such as penicillin and sulfa drugs. wikipedia.org Within this broad class, sulfonyl halides, and specifically sulfonyl chlorides, represent a highly reactive and versatile functional group. The sulfur atom in a sulfonyl chloride is in a high oxidation state and is bonded to two oxygen atoms and a chlorine atom, making it a strong electrophile. This inherent reactivity allows for the facile introduction of the sulfonyl group into other organic molecules. cymitquimica.com

2,2-Diphenylethanesulfonyl chloride, with its unique structural combination of a bulky diphenylethane moiety and a reactive sulfonyl chloride group, offers specific steric and electronic properties that can be exploited in targeted chemical transformations. Its structure influences the reactivity of the sulfonyl chloride group and the properties of the resulting sulfonated products.

Role as a Key Intermediate in Advanced Chemical Synthesis

The primary role of this compound in organic synthesis is as a sulfonylating agent. cymitquimica.com This involves the reaction of the sulfonyl chloride with a nucleophile, such as an alcohol or an amine, to form sulfonate esters and sulfonamides, respectively. These functional groups are prevalent in a multitude of biologically active compounds and functional materials.

The introduction of the 2,2-diphenylethanesulfonyl group can impart specific properties to a molecule, such as increased lipophilicity or altered conformational preferences, which can be crucial for its biological activity or material properties. The compound serves as a critical building block, enabling chemists to construct complex molecular architectures with precision. cymitquimica.com Its application extends to the synthesis of pharmaceuticals and agrochemicals, where the sulfonyl group plays a vital role in the molecule's mode of action. cymitquimica.com

Overview of Contemporary Research Trajectories

Current research involving sulfonyl chlorides, including structures analogous to this compound, is focused on several key areas. One significant trajectory is the development of novel synthetic methodologies that utilize sulfonyl chlorides in innovative ways. This includes their use in catalytic processes and in the construction of complex heterocyclic systems.

Researchers are also exploring the synthesis and properties of new sulfonated molecules with potential applications in medicine and materials science. For instance, the development of new antibacterial and anticancer agents often involves the incorporation of sulfonamide moieties. Furthermore, the unique reactivity of sulfonyl chlorides is being harnessed in the development of new chemical probes and labeling agents for studying biological systems. The ongoing investigation into the diverse reactions of sulfonyl chlorides continues to expand their utility in synthetic organic chemistry. researchgate.net

Chemical Properties of this compound

PropertyValue
CAS Number 71351-01-4 cymitquimica.com
Molecular Formula C₁₄H₁₃ClO₂S cymitquimica.com
Appearance White to off-white solid cymitquimica.com
Functional Group Sulfonyl chloride cymitquimica.com
Reactivity Highly reactive, particularly in nucleophilic substitution reactions. Sensitive to moisture. cymitquimica.com

Reactivity Profile of this compound

Reaction TypeReactantProductSignificance
Sulfonylation AlcoholsSulfonate EstersFormation of key functional groups in various organic compounds.
Sulfonylation AminesSulfonamidesSynthesis of biologically active molecules, including pharmaceuticals.
Hydrolysis WaterSulfonic AcidsOccurs upon exposure to moisture, requires handling under anhydrous conditions. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClO2S B1364742 2,2-Diphenylethanesulfonyl chloride CAS No. 71351-01-4

Properties

IUPAC Name

2,2-diphenylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2S/c15-18(16,17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYESDWUOAPVIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396690
Record name 2,2-Diphenylethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71351-01-4
Record name 2,2-Diphenylethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Diphenylethanesulphonyl chloride
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Mechanistic Insights into the Reactivity of 2,2 Diphenylethanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The reactivity of 2,2-diphenylethanesulfonyl chloride is primarily centered around the electrophilic sulfur atom of the sulfonyl chloride moiety. The sulfonyl group's strong electron-withdrawing nature makes the chlorine atom an effective leaving group, facilitating nucleophilic substitution reactions. fiveable.me These reactions are fundamental to the synthetic utility of sulfonyl chlorides, allowing for the introduction of the sulfonyl group into various molecules. fiveable.me

SN1 vs. SN2 Pathways: Kinetic and Stereochemical Evidence

Nucleophilic substitution at a sulfonyl sulfur atom generally proceeds through a bimolecular nucleophilic substitution (SN2)-like mechanism rather than a unimolecular (SN1) pathway. The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. masterorganicchemistry.com In contrast, an SN1 reaction would involve a slow, rate-determining step to form a highly unstable cationic intermediate, which is not favored for sulfonyl compounds. masterorganicchemistry.comyoutube.com

Kinetic investigations on analogous sulfonyl chlorides indicate that the reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile, which is characteristic of a second-order (bimolecular) rate law. youtube.comyoutube.com This observation strongly supports an SN2 pathway. The proposed mechanism involves the attack of the nucleophile on the sulfur atom, passing through a trigonal bipyramidal transition state where the incoming nucleophile and the departing chloride ion are positioned linearly. nih.gov

Stereochemical studies, particularly with chiral amines reacting with sulfonyl chlorides, have shown inversion of configuration, further corroborating the SN2 mechanism, which proceeds via backside attack. youtube.com

CharacteristicSN1 PathwaySN2 Pathway
Rate LawRate = k[Substrate] (First Order)Rate = k[Substrate][Nucleophile] (Second Order) youtube.com
MechanismTwo-step, involves carbocation intermediate masterorganicchemistry.comOne-step, concerted reaction masterorganicchemistry.com
StereochemistryRacemization libretexts.orgInversion of configuration youtube.comlibretexts.org
NucleophileFavored by weak nucleophiles libretexts.orgFavored by strong nucleophiles libretexts.org
SubstrateFavored by tertiary substrates (stable carbocation) masterorganicchemistry.comFavored by methyl and primary substrates (less steric hindrance) masterorganicchemistry.com

Investigation of Leaving Group Characteristics

The success of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it takes with it. Good leaving groups are typically the conjugate bases of strong acids. masterorganicchemistry.com

In this compound, the chloride ion (Cl⁻) serves as the leaving group. The powerful electron-withdrawing effect of the two oxygen atoms in the sulfonyl group makes the sulfur atom highly electrophilic and helps to stabilize the developing negative charge in the transition state. fiveable.me This makes the attached chlorine a good leaving group, allowing it to be readily displaced by a wide range of nucleophiles. fiveable.me The relative reactivity of common leaving groups places sulfonates significantly higher than halides, and the sulfonyl chloride group benefits from this inherent stability. nih.gov For perspective, the reactivity of leaving groups has been estimated to follow the general trend: benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov

Reductive Transformations of the Sulfonyl Chloride Moiety

The sulfonyl chloride group can undergo reductive transformations, most notably through the action of hydride reducing agents. These reactions can selectively target the sulfonyl group to yield sulfinic acids or further reduced species like thiols.

Hydride Reduction Mechanisms and Product Chemoselectivity

The reduction of sulfonyl chlorides with strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), is a key transformation. cdnsciencepub.comresearchgate.net In the specific case of this compound, treatment with LiAlH₄ results in a highly chemoselective reaction. cdnsciencepub.com The reaction does not proceed to full reduction of the functional group to an alkyl group (1,1-diphenylethane). Instead, the reaction exclusively yields the corresponding thiol (mercaptan). cdnsciencepub.com

The mechanism is believed to proceed in an SN2 fashion, where a hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. researchgate.netcdnsciencepub.com This initially forms a sulfinate intermediate, which is then further reduced by additional equivalents of hydride to yield the final thiol product after an acidic or aqueous workup. youtube.com

SubstrateReducing AgentObserved ProductReference
This compoundLithium Aluminum Hydride (LiAlH4)2,2-Diphenylethanethiol (Mercaptan) cdnsciencepub.com
General Aromatic Sulfonyl ChloridesLithium Aluminum Hydride (LiAlH4)Corresponding Mercaptans cdnsciencepub.comresearchgate.net

Formation of Sulfinic Acid Derivatives and Thiol Analogs

The reduction of sulfonyl chlorides is one of the most common methods for the preparation of sulfinic acids and their derivatives. chez-alice.fr By using milder reducing agents or carefully controlling reaction conditions, it is often possible to stop the reduction at the sulfinic acid stage. chez-alice.fr Aromatic sulfinic acids are generally more stable than their aliphatic counterparts but can still be sensitive to air oxidation, which converts them to sulfonic acids. chez-alice.fr

However, as noted previously, the reduction of this compound with a powerful reducing agent like LiAlH₄ does not stop at the sulfinic acid intermediate but proceeds further to furnish the thiol analog, 2,2-diphenylethanethiol, as the exclusive product. cdnsciencepub.com This highlights the high reducing power of LiAlH₄, which is capable of reducing both the initial sulfonyl chloride and the intermediate sulfinate. The formation of sulfinamide derivatives, another class of sulfinic acid derivatives, can also be achieved from sulfonyl chlorides via in situ reduction in the presence of an amine. nih.gov

Beta-Elimination Pathways and Stereoelectronic Requirements

The beta-elimination of this compound to form stilbene (B7821643) is a classic example of an E2 (elimination, bimolecular) reaction. This process is characterized by a single, concerted step where a base removes a proton from the beta-carbon, and the leaving group, the sulfonyl chloride, departs from the alpha-carbon, leading to the formation of a double bond.

The stereochemical outcome of the E2 elimination is highly dependent on the stereoelectronic requirements of the transition state. chemistrysteps.comchemistrysteps.com For the reaction to proceed efficiently, the hydrogen atom at the beta-position and the sulfonyl chloride leaving group must be in an anti-periplanar conformation. chemistrysteps.commasterorganicchemistry.com This alignment allows for optimal overlap of the developing p-orbitals to form the new pi bond of the alkene product.

The nature of the base employed plays a critical role in the regioselectivity and rate of the elimination reaction. Strong, non-bulky bases, such as ethoxide, favor the Zaitsev product, which is the more substituted and thermodynamically more stable alkene. masterorganicchemistry.com In the case of this compound, the Zaitsev product is stilbene. The reaction rate is dependent on the concentration of both the substrate and the base, which is characteristic of an E2 mechanism. libretexts.org

The stereospecificity of the E2 reaction is evident when considering substrates with a single beta-hydrogen. In such cases, the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene. chemistrysteps.comkhanacademy.org For substrates with two beta-hydrogens, the reaction is stereoselective, with the formation of the more stable trans (E) isomer being favored over the cis (Z) isomer due to reduced steric strain in the transition state leading to the trans product. chemistrysteps.comchemistrysteps.com

The table below summarizes the key aspects of the E2 elimination of this compound.

FeatureDescription
Reaction Type E2 (Bimolecular Elimination)
Key Requirement Anti-periplanar arrangement of β-H and leaving group
Product Stilbene (1,2-diphenylethene)
Base Influence Strong bases promote the reaction. Bulky bases can influence regioselectivity.
Stereochemistry Stereospecific for substrates with one β-H; Stereoselective (favoring E-isomer) for substrates with two β-H.

Investigating Radical-Mediated Reactivity

Beyond ionic elimination pathways, the potential for this compound to undergo radical-mediated reactions presents another important facet of its chemical behavior. These reactions typically proceed through a free-radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. libretexts.orgyoutube.comyoutube.comyoutube.com

Initiation: The process begins with the homolytic cleavage of the weakest bond in the molecule to generate free radicals. libretexts.orgyoutube.comyoutube.com In the case of this compound, this could be initiated by heat or UV light, leading to the cleavage of the carbon-sulfur or sulfur-chlorine bond to form a 2,2-diphenylethyl radical and a sulfonyl radical, or a 2,2-diphenylethanesulfonyl radical and a chlorine radical, respectively. The presence of a radical initiator can also facilitate this process. libretexts.org

Propagation: Once formed, these highly reactive radicals can participate in a series of chain-propagating steps. libretexts.orgyoutube.comyoutube.comyoutube.comchemistrysteps.com A possible propagation sequence could involve the abstraction of a hydrogen atom from a suitable donor by the 2,2-diphenylethyl radical, or the addition of this radical to an unsaturated substrate. The sulfonyl radical could also participate in various reactions, such as desulfonylation to release sulfur dioxide and generate a new radical.

Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.orgyoutube.comyoutube.comyoutube.com This can occur through the combination of two 2,2-diphenylethyl radicals, a 2,2-diphenylethyl radical with a chlorine radical, or other radical species present in the reaction mixture.

The table below outlines the fundamental steps in a hypothetical radical reaction of this compound.

StageDescription
Initiation Homolytic cleavage of a bond (e.g., C-S or S-Cl) to form initial radicals, often induced by heat or light. libretexts.orgyoutube.comyoutube.com
Propagation A series of reactions where a radical reacts with a neutral molecule to form a new radical and a new neutral molecule. libretexts.orgyoutube.comyoutube.comyoutube.comchemistrysteps.com
Termination Combination of two radicals to form a stable, non-radical product, ending the chain reaction. libretexts.orgyoutube.comyoutube.comyoutube.com

Further experimental investigation is required to fully elucidate the specific radical-mediated pathways available to this compound and to determine the conditions that favor these reactions over ionic pathways.

Strategic Applications of 2,2 Diphenylethanesulfonyl Chloride in Organic Synthesis

Chemoselective Introduction of Sulfonyl Moieties

The reactivity of 2,2-diphenylethanesulfonyl chloride allows for the chemoselective introduction of the bulky 2,2-diphenylethanesulfonyl group onto various substrates. Chemoselectivity, the preferential reaction of one functional group in the presence of others, is a cornerstone of modern organic synthesis. In the context of this reagent, its reaction with nucleophiles like amines and alcohols can often be achieved without affecting other, less reactive functional groups within a molecule.

Synthesis of Complex Sulfonamides and Sulfonic Esters

The primary application of sulfonyl chlorides, including this compound, is in the synthesis of sulfonamides and sulfonic esters. These functional groups are significant in medicinal chemistry and materials science. nih.govucl.ac.uk

Sulfonamides: The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and rapid method for forming a sulfonamide linkage. nih.govresearchgate.net This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. youtube.com The use of this compound allows for the synthesis of sulfonamides bearing a sterically demanding diphenylethane group. These sulfonamides can serve as bioisosteres for amides, offering similar geometry but with improved metabolic stability and different hydrogen bonding capabilities. nih.gov

Sulfonic Esters (Sulfonates): Similarly, reacting this compound with an alcohol provides access to sulfonic esters. youtube.com This transformation is also typically carried out in the presence of a base. youtube.com The alcohol oxygen acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride. youtube.com Sulfonic esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Table 1: General Synthesis of Sulfonamides and Sulfonic Esters

Product Class Reactants General Conditions Key Feature
Sulfonamide This compound, Primary/Secondary Amine Aprotic solvent, Base (e.g., pyridine, triethylamine) Formation of a stable S-N bond. nih.govresearchgate.net
Sulfonic Ester This compound, Alcohol Aprotic solvent, Base (e.g., pyridine) Formation of an S-O bond; product is a good leaving group. youtube.comgoogle.com

Regioselective Functionalization of Substrates

Regioselectivity refers to the control of which position on a molecule reacts. When a substrate contains multiple potential nucleophilic sites, the steric and electronic properties of the sulfonylating agent can influence the outcome. The bulky 2,2-diphenylethyl group of this compound can be expected to favor reaction at less sterically hindered nucleophilic sites on a substrate. For instance, in a molecule with both a primary and a secondary amine, the sulfonyl chloride might preferentially react with the more accessible primary amine. This steric influence is a key consideration in the strategic functionalization of complex molecules, such as in the synthesis of specialized parylenes or other functional materials. nih.gov

Building Block Utility in Scaffold Construction

Beyond simply adding a functional group, this compound serves as a building block for constructing larger, more complex molecular frameworks that incorporate the diphenylethane motif.

Assembling Diphenylethane-Based Architectures

The diphenylethane scaffold is a structural element found in various biologically active molecules and functional materials. By using this compound, chemists can covalently link this scaffold to other molecular components. The resulting sulfonamide or sulfonate linkage provides a stable connection point. This strategy is valuable for creating molecules with specific three-dimensional shapes and functionalities, where the rigid yet flexible nature of the diphenylethane unit can be exploited to control molecular conformation and properties.

Contributions to Diversified Compound Libraries

In fields like drug discovery, generating large collections of structurally related compounds, known as compound libraries, is essential for screening against biological targets. Sulfonyl chlorides are excellent reagents for this purpose due to the reliability and broad scope of the sulfonamide-forming reaction. nih.govresearchgate.net By reacting this compound with a diverse set of commercially or synthetically available amines, a library of novel sulfonamides, each featuring the constant diphenylethane core but a variable amine-derived substituent, can be rapidly assembled. This approach allows for systematic exploration of the structure-activity relationship (SAR) of the diphenylethane scaffold.

Derivatization for Enhanced Chemical Functionality and Subsequent Transformations

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This compound can be used as a derivatizing agent to alter the properties of other molecules or can itself be transformed into other useful functional groups.

The sulfonyl chloride functional group is not only a reactive handle for forming sulfonamides and sulfonates but is also a precursor to other sulfur-containing functionalities. For example, sulfonyl chlorides can be reduced to form sulfinamides. researchgate.netnih.gov

Furthermore, sulfonyl chlorides can be used as derivatization reagents to improve the analytical detection of certain molecules. nih.gov For instance, attaching a sulfonyl group to a phenolic compound can enhance its response in mass spectrometry. nih.gov While specific applications for this compound in this context are not widely documented, reagents with the same sulfonyl chloride reactive group, such as dansyl chloride and anthraquinone-2-sulfonyl chloride, are used for this purpose. nih.govresearchgate.netnih.gov This involves reacting the sulfonyl chloride with a target analyte (like a phenol (B47542) or amine) to create a derivative that is more easily detected and quantified by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Formation of Sulfonylated Derivatives for Further Reactivity

This compound is a reactive organic compound employed as a sulfonylating agent in chemical synthesis. cymitquimica.com Its primary function is to introduce the bulky 2,2-diphenylethanesulfonyl group onto nucleophilic substrates, most commonly alcohols and amines. This transformation is not merely a simple derivatization; it fundamentally alters the reactivity of the original functional group, converting it into a versatile intermediate for further synthetic manipulations. The electrophilic nature of the sulfonyl chloride group makes it highly susceptible to attack by nucleophiles. cymitquimica.com

The reaction with an alcohol in the presence of a base, such as pyridine, yields a 2,2-diphenylethanesulfonate ester, often referred to as a "diphenylethanesulfonate". This process is crucial because it converts a poorly leaving hydroxyl group (-OH) into an excellent leaving group (-OSO₂CH₂CHPh₂). This newly installed sulfonate is readily displaced by a wide range of nucleophiles in substitution reactions (Sₙ2), allowing for the facile introduction of functionalities like azides, cyanides, and halides.

Similarly, the reaction of this compound with primary or secondary amines affords the corresponding N-substituted 2,2-diphenylethanesulfonamides. These sulfonamides are generally stable compounds. The formation of the sulfonamide can serve as a method for protecting the amine functionality, rendering it non-nucleophilic and stable to a variety of reaction conditions under which an unprotected amine would react. organic-chemistry.orgfiveable.me

The general reactions are summarized in the table below:

Reactant TypeSubstrate ExampleProduct TypeGeneral Reaction Scheme
AlcoholR-OHSulfonate EsterR-OH + Ph₂CHCH₂SO₂Cl → R-OSO₂CH₂CHPh₂ + HCl
AmineR-NH₂SulfonamideR-NH₂ + Ph₂CHCH₂SO₂Cl → R-NHSO₂CH₂CHPh₂ + HCl

Table 1: General Reactions of this compound

A specific application is noted in patent literature, where this compound is reacted in pyridine, a common solvent and base for such reactions, with the addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. google.com This highlights its practical use in forming sulfonate esters from complex alcohol substrates.

Stereocontrol in Derivatization Reactions

The introduction of a chiral center or the control of stereochemistry during a synthetic sequence is a paramount challenge in organic chemistry. The use of sulfonyl chlorides is a well-established strategy for achieving stereochemical control, particularly in reactions involving chiral alcohols.

When a chiral alcohol is converted into a sulfonate ester, the reaction occurs at the oxygen atom, and the stereochemical integrity of the carbon atom bearing the hydroxyl group is preserved. sigmaaldrich.com This means the C-O bond of the alcohol is not broken during the sulfonylation step, leading to retention of configuration at the chiral center. sigmaaldrich.com The resulting sulfonate ester is now primed for a subsequent Sₙ2 reaction. According to the Sₙ2 mechanism, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a clean inversion of stereochemistry at that center.

The 2,2-diphenylethanesulfonyl group brings a significant steric presence to the molecule. The two phenyl rings attached to the same carbon create a bulky scaffold. This steric hindrance can be strategically exploited. For instance, the bulky nature of the 2,2-diphenylethylsulfonyl group can influence the conformational preferences of the molecule, potentially directing the approach of a reagent in a subsequent intramolecular or intermolecular reaction, thereby achieving diastereoselectivity. While specific studies detailing the stereodirecting influence of the 2,2-diphenylethylsulfonyl group compared to other sulfonyl groups like tosyl or mesyl are not widely documented, the fundamental principles of sterics suggest it could play a significant role in stereocontrolled synthesis.

The established two-step sequence for stereochemical inversion at a chiral alcohol center is outlined below:

StepReactionStereochemical Outcome at Chiral Carbon
1R-OH + Ph₂CHCH₂SO₂Cl → R-OSO₂CH₂CHPh₂Retention
2R-OSO₂CH₂CHPh₂ + Nu⁻ → R-Nu + ⁻OSO₂CH₂CHPh₂Inversion

Table 2: Stereochemical Pathway for Alcohol Inversion

Computational and Theoretical Investigations of 2,2 Diphenylethanesulfonyl Chloride Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting molecular properties.

DFT calculations could provide significant insights into the electronic environment of 2,2-diphenylethanesulfonyl chloride. Key areas of investigation would include the distribution of electron density, the nature of the chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal the electrophilic and nucleophilic sites of the molecule. The sulfur atom of the sulfonyl chloride group is expected to be highly electrophilic, making it susceptible to attack by nucleophiles. The phenyl rings would exhibit regions of negative electrostatic potential above and below the plane of the rings.

Bonding Analysis: Theoretical analysis using methods like Natural Bond Orbital (NBO) analysis would quantify the nature of the bonds within the molecule. This would provide information on the hybridization of the atoms and the delocalization of electron density, particularly within the sulfonyl group and the phenyl rings.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO would likely be located on the phenyl rings, while the LUMO would be centered on the antibonding orbitals of the S-Cl bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A hypothetical table of DFT-calculated parameters for this compound is presented below to illustrate the type of data that would be generated from such a study.

ParameterHypothetical ValueSignificance
Dipole Moment ~4.3 DIndicates a polar molecule, influencing its solubility and intermolecular interactions.
HOMO Energy -7.5 eVRelates to the ionization potential and the molecule's ability to donate electrons.
LUMO Energy -1.2 eVRelates to the electron affinity and the molecule's ability to accept electrons.
HOMO-LUMO Gap 6.3 eVA larger gap suggests higher kinetic stability and lower reactivity.
NBO Charge on S +1.5 eConfirms the highly electrophilic nature of the sulfur atom.
NBO Charge on Cl -0.4 eShows the polarization of the S-Cl bond.

Note: The values in this table are illustrative and not based on actual published research for this specific molecule.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of reaction mechanisms. For this compound, this would be particularly useful in studying its reactions with various nucleophiles.

For example, in a substitution reaction where the chloride is displaced, DFT could be used to:

Model the approach of the nucleophile to the sulfur atom.

Locate the geometry of the transition state.

Calculate the activation energy, which determines the reaction rate.

Determine the thermodynamics of the reaction by comparing the energies of the reactants and products.

Studies on similar sulfonyl chlorides often show that these reactions can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway. researchgate.net DFT calculations could distinguish between these possibilities for this compound and predict how the reaction mechanism might change with different nucleophiles or solvent conditions.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, which are used to study the behavior of molecules over time.

The this compound molecule has several rotatable bonds, leading to a complex conformational landscape. The two phenyl groups and the sulfonyl chloride group can rotate relative to the central ethanesulfonyl backbone.

Molecular mechanics or DFT calculations could be used to perform a systematic conformational search to identify the low-energy conformers. This would involve rotating the key dihedral angles and calculating the relative energy of each conformation. The results would reveal the most stable three-dimensional structure of the molecule and the energy barriers between different conformations. Understanding the preferred conformation is essential as it can influence the molecule's reactivity and its interactions with other molecules.

Molecular dynamics (MD) simulations can model the behavior of a this compound molecule in the presence of solvent molecules or other interacting species. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

MD simulations could be used to study:

Solvation: How solvent molecules arrange themselves around the solute and the energetic contributions of these interactions. Given its polar nature, this compound would be expected to interact strongly with polar solvents.

Aggregation: Whether molecules of this compound tend to self-associate in solution.

Interactions with a Reaction Partner: How the molecule orients itself when approaching a nucleophile or a catalyst surface.

These simulations provide a dynamic picture that complements the static information obtained from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov While no specific QSAR or QSPR studies featuring this compound are readily found, one can outline how such a study would be designed.

To build a QSAR model for a series of derivatives of this compound, the following steps would be necessary:

Data Set: A series of analogues would be synthesized, varying the substituents on the phenyl rings. Their biological activity (e.g., as enzyme inhibitors) would be measured experimentally.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, electrostatic field). nih.govnih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to find a mathematical equation that relates the descriptors to the observed activity. nih.gov

Validation: The predictive power of the model would be tested on a set of compounds not used in the model-building process.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding further synthetic efforts. Similarly, a QSPR model could be developed to predict physical properties like boiling point, solubility, or reactivity for a series of related sulfonyl chlorides.

Catalyst Design and Optimization through In Silico Methods

The strategic design and optimization of catalysts are paramount for enhancing the efficiency, selectivity, and sustainability of chemical transformations. In recent years, in silico methods, which leverage computational power to model and predict chemical behavior, have become an indispensable tool in catalysis research. rsc.org These computational approaches allow for the rapid screening of potential catalysts and provide deep mechanistic insights, thereby accelerating the development process and reducing the need for extensive, time-consuming, and resource-intensive empirical experimentation. nih.gov For reactions involving complex substrates like this compound, computational and theoretical investigations offer a powerful avenue for designing bespoke catalysts tailored to specific synthetic goals.

In silico catalyst design generally follows a few key approaches: a mechanism-based approach that maps out reaction pathways to identify rate-determining steps, a descriptor-based approach that uses molecular properties to predict performance, and data-driven methods that employ machine learning to find patterns in catalytic data. rsc.org These strategies are particularly valuable for sulfonyl chloride chemistry, where reaction pathways can be nuanced and influenced by subtle electronic and steric factors. beilstein-journals.orgresearchgate.net

Theoretical Frameworks for Catalyst Screening

The foundation of in silico catalyst design lies in quantum chemical calculations, most prominently Density Functional Theory (DFT). DFT is widely used to calculate the electronic structure of molecules and to model reaction profiles, including the geometries and energies of reactants, transition states, and products. mdpi.comnih.gov By calculating the activation energy of a reaction with a potential catalyst, researchers can predict its efficacy.

For a hypothetical reaction, such as the coupling of this compound with a nucleophile, DFT could be used to screen a library of potential catalysts (e.g., transition metal complexes). The primary goal would be to identify a catalyst that lowers the activation barrier for the desired reaction pathway while simultaneously raising the barrier for potential side reactions, thus ensuring high selectivity.

Table 1: Illustrative DFT Screening of Catalysts for a Hypothetical Sulfonylation Reaction

This illustrative table demonstrates how DFT calculations can provide a preliminary ranking of catalyst candidates. In this hypothetical scenario, Catalyst C, with the lowest activation energy for the desired product and a high barrier for side-product formation, would be identified as the most promising candidate for experimental validation.

Catalyst CandidateLigand SystemCalculated Activation Energy (kcal/mol) - Desired ProductCalculated Activation Energy (kcal/mol) - Side ProductPredicted Selectivity
Catalyst APhosphine-based22.524.0Low
Catalyst BN-Heterocyclic Carbene20.120.5Low
Catalyst CChiral Bidentate18.325.1High
Catalyst DPincer Ligand21.821.0Poor

This table is for illustrative purposes to demonstrate the application of in silico methods.

Optimization of Catalyst Structure through Descriptor-Based Models

Once a promising class of catalysts is identified, in silico methods can be used to fine-tune the catalyst's structure for optimal performance. This is often achieved by developing descriptor-based models, where a specific, calculable property of the catalyst (the descriptor) is correlated with its experimental activity or selectivity. nih.gov For reactions involving sulfonyl chlorides, relevant descriptors might include:

Electronic Properties: The charge on the metal center or the HOMO-LUMO gap of the catalyst can influence its interaction with the sulfonyl chloride group.

Steric Properties: Steric maps or buried volume calculations can quantify the bulkiness of the catalyst's ligands, which is crucial for controlling access to the reactive center and influencing stereoselectivity. researchgate.net

By systematically modifying the catalyst's ligands in silico (e.g., by adding or changing substituent groups) and calculating the resulting change in the descriptor and predicted activity, a relationship can be established. This allows for the rational design of an optimized catalyst.

Table 2: Example of In Silico Ligand Modification for Catalyst Optimization

This table illustrates the optimization process. Starting with a lead catalyst (Catalyst C-1), modifications are made to its ligand structure. The in silico model, based on a descriptor like the ligand's electronic parameter, predicts the enantiomeric excess (er) of the reaction. The results guide the synthesis towards the most promising candidate, in this case, Catalyst C-4, which is predicted to give the highest selectivity. This approach significantly streamlines the optimization phase. chemrxiv.org

Catalyst VersionLigand ModificationCalculated Descriptor Value (e.g., Tolman Electronic Parameter)Predicted Enantiomeric Ratio (R:S)
Catalyst C-1Phenyl group2060 cm⁻¹85:15
Catalyst C-2Methoxy-substituted phenyl2055 cm⁻¹90:10
Catalyst C-3Trifluoromethyl-substituted phenyl2075 cm⁻¹82:18
Catalyst C-4Naphthyl group2058 cm⁻¹95:5

This table is for illustrative purposes to demonstrate the application of in silico methods. Predicted values are based on a hypothetical quantitative structure-activity relationship (QSAR) model.

The integration of these computational strategies provides a powerful framework for modern catalyst development. chemrxiv.orgresearchgate.net By modeling reaction mechanisms and identifying key structure-activity relationships, in silico methods guide experimental efforts, reducing trial-and-error and enabling the efficient discovery of highly effective catalysts for specific transformations involving substrates like this compound.

Advanced Analytical Characterization Techniques in 2,2 Diphenylethanesulfonyl Chloride Research

Spectroscopic Methodologies for Complex Structural Elucidation and Mechanistic Probes

Spectroscopic techniques are indispensable for probing the molecular structure and bonding within 2,2-Diphenylethanesulfonyl chloride. These methods provide a detailed picture of the atomic arrangement and the electronic environment of the functional groups.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for unequivocally determining the complex structure of molecules like this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multi-dimensional techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are essential for assembling the complete molecular puzzle.

A ¹H NMR spectrum would be expected to show a complex multiplet for the ten aromatic protons of the two phenyl groups, a triplet for the single methine (-CH) proton, and a doublet for the methylene (B1212753) (-CH₂) protons. The significant downfield shift of the methylene protons is due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group.

Two-dimensional NMR experiments are crucial for assigning these resonances definitively. A COSY spectrum would reveal the coupling between the methine proton and the methylene protons, confirming their connectivity. A HETCOR (or its more modern counterparts, HSQC and HMBC) spectrum correlates the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum. For instance, the methine proton signal would show a cross-peak with the methine carbon signal, and the methylene proton signals would correlate with the methylene carbon signal. This is particularly useful for distinguishing between the numerous aromatic carbon signals. researchgate.net

Representative ¹H and ¹³C NMR Data for the 2,2-Diphenylethane Moiety

NucleusRepresentative Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
Aromatic-H7.20 - 7.40MultipletRepresents the 10 protons of the two phenyl groups.
Methine-CH4.50 - 4.70TripletCoupled to the adjacent -CH₂- group.
Methylene-CH₂3.80 - 4.00DoubletShifted downfield by the -SO₂Cl group; coupled to the -CH- group.
¹³C NMR
Aromatic C (quaternary)~140SingletThe two carbons to which the phenyl groups are attached.
Aromatic C-H127 - 129MultipletMultiple signals for the protonated aromatic carbons.
Methine-CH55 - 60Doublet
Methylene-CH₂65 - 70TripletSignificantly deshielded by the sulfonyl chloride group.

Note: The chemical shifts are illustrative and based on typical values for diphenylalkanes and sulfonyl chlorides. Actual values would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of this compound and for probing its reaction pathways. HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a unique molecular formula. For C₁₄H₁₃ClO₂S, the expected exact mass would be calculated and compared against the experimental value to confirm the compound's identity. researchgate.net

In mechanistic studies, HRMS can identify reaction intermediates and products. For example, during the synthesis of this compound or its subsequent reactions (e.g., sulfonamide formation), aliquots of the reaction mixture can be analyzed. The mass spectrometer can detect the disappearance of starting materials, the appearance of the desired product, and the transient presence of any intermediates.

The fragmentation pattern in the mass spectrum also provides structural information. Under electron ionization (EI), the molecular ion ([M]⁺) of this compound would be observed. Characteristic fragmentation would likely involve the loss of the chlorine atom ([M-Cl]⁺), the entire sulfonyl chloride group ([M-SO₂Cl]⁺), or cleavage of the carbon-sulfur bond. The observation of a fragment corresponding to the diphenylmethyl cation ([C₁₃H₁₁]⁺, m/z 167) would be a strong indicator of the diphenylmethane (B89790) substructure.

Hypothetical HRMS Fragmentation Pattern for this compound (C₁₄H₁₃ClO₂S)

m/z (Fragment Ion)IdentityNotes
280.0325[C₁₄H₁₃³⁵ClO₂S]⁺Molecular ion peak. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) would be expected.
245.0638[C₁₄H₁₃O₂S]⁺Loss of Chlorine radical (•Cl).
181.0813[C₁₄H₁₃]⁺Loss of sulfonyl chloride radical (•SO₂Cl). This fragment is the 2,2-diphenylethyl cation.
167.0861[C₁₃H₁₁]⁺Diphenylmethyl cation, a common and stable fragment in such structures.

Note: The m/z values are calculated theoretical exact masses for the specified fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used for the rapid and non-destructive identification of key functional groups within a molecule. acs.org These two techniques are often complementary.

For this compound, FT-IR spectroscopy is particularly effective for identifying the sulfonyl chloride group, which exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively. The presence of these two strong bands is a clear indicator of the -SO₂- group. Other expected signals include C-H stretching from the aromatic and aliphatic parts of the molecule (~3100-3000 cm⁻¹ and ~3000-2850 cm⁻¹, respectively) and C=C stretching from the phenyl rings (~1600-1450 cm⁻¹). nih.govrsc.org

Raman spectroscopy would also detect these vibrations, but with different intensities. While the polar S=O bonds give strong signals in the IR, the more non-polar C-C and C=C bonds of the phenyl rings often produce strong signals in the Raman spectrum, providing complementary information. google.com The S-Cl stretching vibration, expected in the lower frequency region (around 400-500 cm⁻¹), may also be more easily observed by Raman spectroscopy.

Representative Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentTechniqueIntensity
3100 - 3000Aromatic C-H StretchFT-IR, RamanMedium-Weak
~1375Asymmetric SO₂ StretchFT-IRStrong
~1185Symmetric SO₂ StretchFT-IRStrong
~1600, ~1495, ~1450Aromatic C=C StretchFT-IR, RamanMedium-Strong
~700-750C-H Out-of-Plane BendFT-IRStrong

Note: Data is based on characteristic absorption regions for sulfonyl chlorides and diphenyl compounds. nih.govrsc.org

Advanced Chromatographic Separations for Synthetic Mixtures and Intermediates

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities in a synthetic mixture, as well as for monitoring reaction progress.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile compounds like this compound. Due to the compound's relatively non-polar diphenyl groups and its polar sulfonyl chloride function, reversed-phase HPLC is the most suitable mode.

In an analytical setting, a C18 or C8 column would be used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. cymitquimica.comacs.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the target compound with good peak shape and to separate it from both more polar impurities (e.g., hydrolyzed sulfonic acid) and less polar byproducts. google.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl groups provide strong chromophores, typically absorbing around 254 nm.

For purification, preparative HPLC is employed. This uses the same principles as analytical HPLC but with larger columns and higher flow rates to isolate gram-scale quantities of the pure compound from a crude reaction mixture.

Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: These parameters are illustrative and would require optimization for a specific sample matrix. acs.orgchemscene.com

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is typically used for the analysis of thermally stable and volatile compounds. Due to its relatively high molecular weight and the reactive nature of the sulfonyl chloride group (which can degrade at high temperatures), this compound itself is not ideally suited for direct GC analysis.

However, GC is an invaluable tool for analyzing volatile byproducts or starting materials that might be present in a reaction mixture. For instance, if the synthesis of this compound involved volatile solvents or reagents, their presence in the final product could be quantified using headspace GC-MS. Furthermore, if the compound undergoes a reaction to produce smaller, more volatile fragments, GC can be used to analyze them. For example, in a degradation study, the formation of volatile compounds like benzene (B151609) or diphenylmethane could be monitored. A capillary column with a non-polar stationary phase (e.g., DB-5) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate for such analyses.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2,2-Diphenylethanesulfonyl Chloride?

  • Methodology : Sulfonyl chlorides are commonly synthesized via chlorination of sulfonic acids or thiol intermediates. Continuous flow chemistry using reagents like N-chloroamides (e.g., POCl₃) in acetonitrile under controlled temperatures (40°C) and pressure (4 bar) can enhance yield and safety . For analogs like 2-Chloroethanesulfonyl chloride, optimized protocols involve sodium dodecyl sulfate (SDS) as a stabilizer and hydrogen peroxide as an oxidizing agent . Ensure inert conditions to prevent hydrolysis.

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact due to potential toxicity (H313/H333 hazard codes) . Store the compound in a dry, sealed container at room temperature to prevent decomposition . Waste must be segregated and treated by certified agencies to avoid environmental contamination .

Q. How can researchers verify the purity of this compound?

  • Methodology : Analytical techniques include:

  • FT-IR spectroscopy : Confirm sulfonyl chloride (-SO₂Cl) peaks at ~1370 cm⁻¹ and 1170 cm⁻¹ .
  • HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • NMR : ¹H and ¹³C NMR can identify residual solvents or by-products. Compare spectral data with PubChem entries for analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonylation of diphenylethane derivatives?

  • Methodology :

  • Kinetic Studies : Use flow chemistry to precisely control residence time, temperature (40–60°C), and reagent stoichiometry, reducing side reactions like over-chlorination .
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
  • By-Product Analysis : Monitor reaction progress via LC-MS to identify intermediates (e.g., sulfonic acids) and adjust quenching protocols .

Q. How do structural modifications (e.g., aryl substituents) influence the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., 2-Naphthalenesulfonyl chloride) and measure reaction rates with amines/thiols. Electron-withdrawing groups on the aryl ring increase electrophilicity at the sulfur center .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict activation energies for SN2 mechanisms based on substituent effects .

Q. How should researchers resolve discrepancies in reported solubility or stability data for this compound?

  • Methodology :

  • Reproducibility Tests : Replicate studies under controlled humidity and temperature. For instance, hygroscopicity may explain variability in aqueous stability .
  • Advanced Characterization : Perform DSC/TGA to assess thermal decomposition profiles and identify polymorphic forms .
  • Meta-Analysis : Cross-reference data from PubChem, NIST Chemistry WebBook, and peer-reviewed journals to validate outliers .

Data Contradiction Analysis

Q. Conflicting reports on the stability of sulfonyl chlorides in polar aprotic solvents: How to assess experimental validity?

  • Methodology :

  • Solvent Screening : Test stability in DMF, DMSO, and acetonitrile under nitrogen. Monitor degradation via ¹H NMR over 24 hours .
  • Accelerated Aging Studies : Expose the compound to elevated temperatures (50°C) and track decomposition kinetics using HPLC .
  • Contradiction Resolution : Differences may arise from trace moisture or residual acids; use Karl Fischer titration to quantify water content in solvents .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodology :

  • Pharmaceutical Intermediates : It is used to introduce sulfonamide groups in drug candidates (e.g., protease inhibitors). Optimize coupling reactions with amines using DIPEA as a base in dichloromethane .
  • Structure-Activity Relationship (SAR) : Modify the diphenylethane backbone to study steric effects on target binding (e.g., kinase assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.